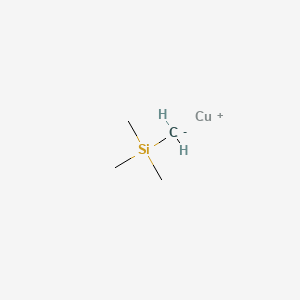
Copper(1+) (trimethylsilyl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+) (trimethylsilyl)methanide is an organometallic compound that features a copper ion coordinated with a trimethylsilyl group and a methanide ligand
準備方法
Synthetic Routes and Reaction Conditions
Copper(1+) (trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with trimethylsilylmethyllithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the copper(I) ion .
Industrial Production Methods
These include maintaining anhydrous conditions, using high-purity reagents, and employing techniques such as Schlenk lines or glove boxes to handle air-sensitive compounds .
化学反応の分析
Types of Reactions
Copper(1+) (trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to copper(II) species under certain conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Addition: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-copper bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, oxygen, and various nucleophiles. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organocopper compounds .
科学的研究の応用
Copper(1+) (trimethylsilyl)methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is investigated for its potential in creating novel materials with unique electronic and structural properties.
作用機序
The mechanism by which Copper(1+) (trimethylsilyl)methanide exerts its effects involves the coordination of the copper ion with the trimethylsilyl and methanide ligands. This coordination facilitates the transfer of electrons and the formation of new bonds in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .
類似化合物との比較
Similar Compounds
Copper(1+) (trimethylsilyl)amide: Similar in structure but with an amide ligand instead of a methanide.
Copper(1+) (trimethylsilyl)ethanide: Features an ethanide ligand, leading to different reactivity and applications.
Uniqueness
Copper(1+) (trimethylsilyl)methanide is unique due to its specific ligand coordination, which imparts distinct reactivity and stability compared to other copper(1+) organometallic compounds. This uniqueness makes it valuable in specialized synthetic applications and research .
特性
CAS番号 |
48003-18-5 |
|---|---|
分子式 |
C4H11CuSi |
分子量 |
150.76 g/mol |
IUPAC名 |
copper(1+);methanidyl(trimethyl)silane |
InChI |
InChI=1S/C4H11Si.Cu/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChIキー |
JVOZRHPCDNOMSQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[CH2-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


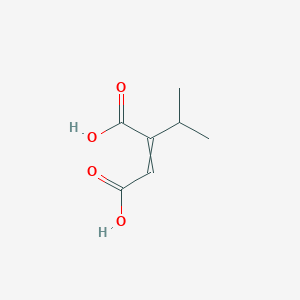
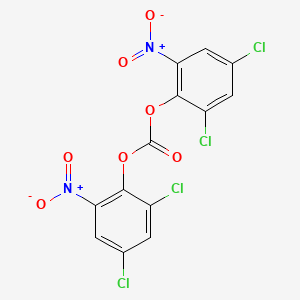
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)



![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
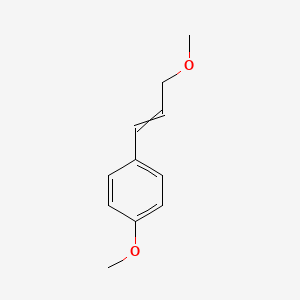
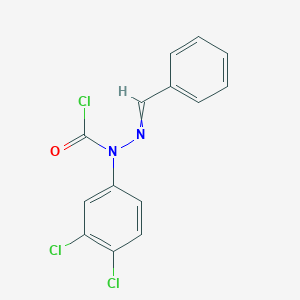
![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
